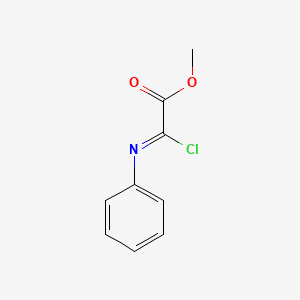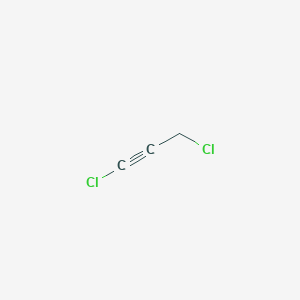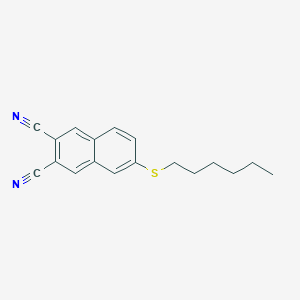
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H19NS2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hexylsulfanyl group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the dicarbonitrile groups at the 2 and 3 positions. This can be achieved through nitration followed by reduction and subsequent cyanation.
Hexylsulfanyl Group Introduction: The hexylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a hexylthiol with a suitable leaving group on the naphthalene ring, such as a halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a building block in organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and sulfanyl groups, affecting various molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular membranes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the hexylsulfanyl group, making it less hydrophobic and potentially less bioactive.
6-(Methylsulfanyl)naphthalene-2,3-dicarbonitrile: Similar structure but with a shorter alkyl chain, which may affect its solubility and reactivity.
6-(Hexylsulfanyl)anthracene-2,3-dicarbonitrile: Contains an anthracene core instead of naphthalene, which may alter its electronic properties.
Uniqueness
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both the hexylsulfanyl and dicarbonitrile groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
123389-34-4 |
|---|---|
Molekularformel |
C18H18N2S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
6-hexylsulfanylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2S/c1-2-3-4-5-8-21-18-7-6-14-9-16(12-19)17(13-20)10-15(14)11-18/h6-7,9-11H,2-5,8H2,1H3 |
InChI-Schlüssel |
PPFRFGILXGPJDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSC1=CC2=CC(=C(C=C2C=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


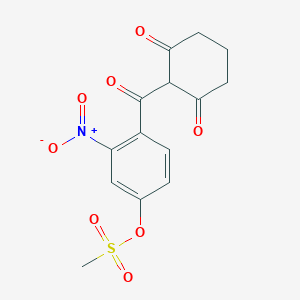

![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
![Methyl 2-[(2-bromotetradecanoyl)amino]tetradecanoate](/img/structure/B14286028.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
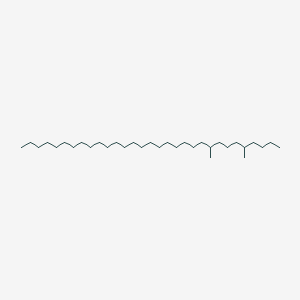
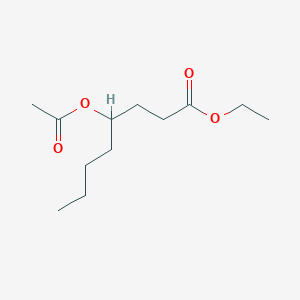
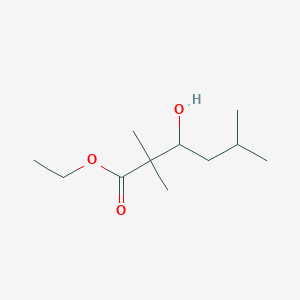
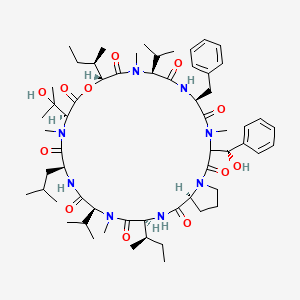
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
